molecular formula C10H8N2S B8370583 5-isothiocyanato-1-methyl-1H-indole

5-isothiocyanato-1-methyl-1H-indole

Cat. No. B8370583
M. Wt: 188.25 g/mol
InChI Key: PFNGFSWQRFTMRI-UHFFFAOYSA-N
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Patent
US08053456B2

Procedure details

A flask was charged with 5-amino-1-methyl-1H-indole (8.8 g; 60 mmol), thiocarbonyl diimidazole (10.7 g; 60 mmol) and ethyl acetate (200 mL). The reaction was heated at 50° C. for five minutes, and after cooling, the solvent was evaporated. The crude material was dissolved in dichloromethane (100 mL) and filtered through a short plug of silica gel, which was washed with another bolus of dichloromethane (100 mL). The organic eluent was evaporated to give 5-isothiocyanato-1-methyl-1H-indole (8.9 g; 47 mmol).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:11])[CH:6]=[CH:5]2.[C:12](C1NC=CN=1)(C1NC=CN=1)=[S:13]>C(OCC)(=O)C>[N:1]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:11])[CH:6]=[CH:5]2)=[C:12]=[S:13]

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
NC=1C=C2C=CN(C2=CC1)C
Name
Quantity
10.7 g
Type
reactant
Smiles
C(=S)(C=1NC=CN1)C=1NC=CN1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in dichloromethane (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a short plug of silica gel, which
WASH
Type
WASH
Details
was washed with another bolus of dichloromethane (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic eluent was evaporated

Outcomes

Product
Name
Type
product
Smiles
N(=C=S)C=1C=C2C=CN(C2=CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 47 mmol
AMOUNT: MASS 8.9 g
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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